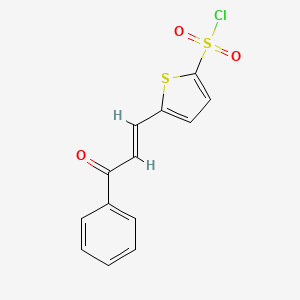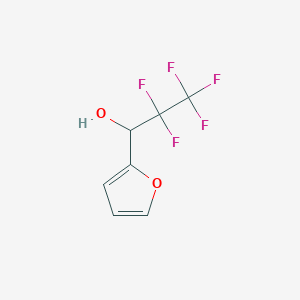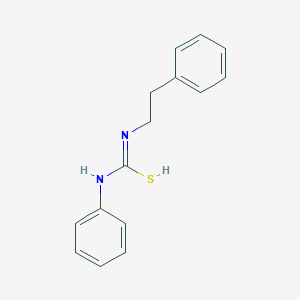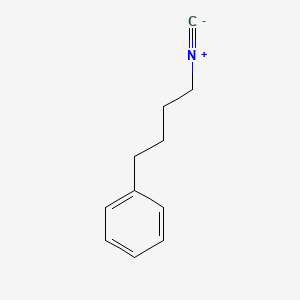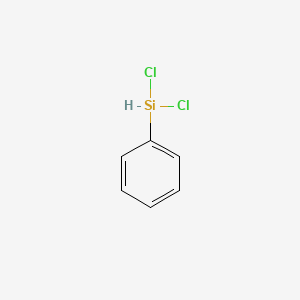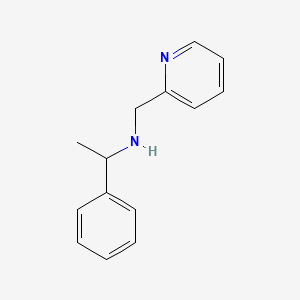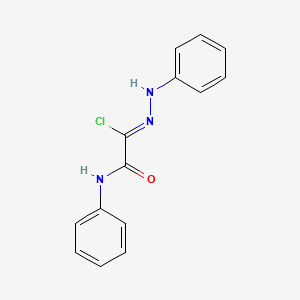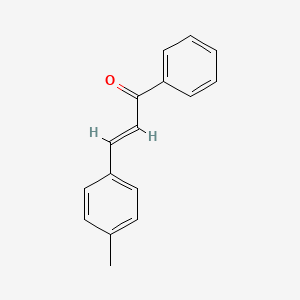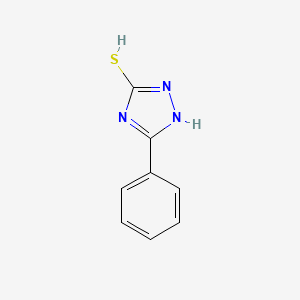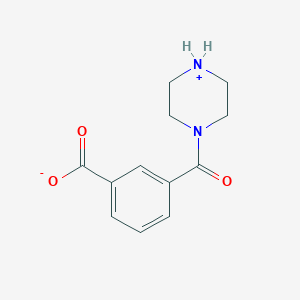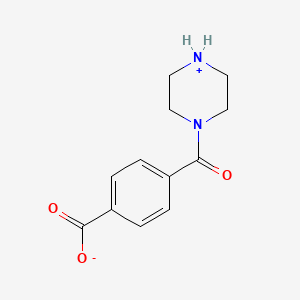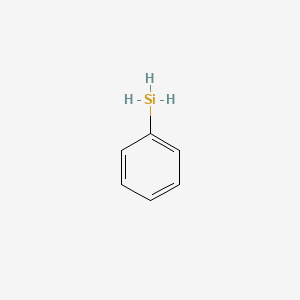
Phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is structurally related to toluene, with a silyl group replacing the methyl group. This compound is soluble in organic solvents and has similar densities and boiling points to toluene .
Métodos De Preparación
Phenylsilane is typically synthesized in two steps from tetraethoxysilane (Si(OEt)₄). In the first step, phenylmagnesium bromide is added to form phenyltriethoxysilane (PhSi(OEt)₃) via a Grignard reaction. The resulting product is then reduced with lithium aluminum hydride (LiAlH₄) to afford this compound .
Synthetic Route:
- PhMgBr + Si(OEt)₄ → PhSi(OEt)₃ + MgBr(OEt)₄
- PhSi(OEt)₃ + 3 LiAlH₄ → PhSiH₃ + 3 LiAl(OEt)₄
Análisis De Reacciones Químicas
Phenylsilane undergoes various chemical reactions, including:
-
Reduction: this compound can reduce tertiary phosphine oxides to the corresponding tertiary phosphine .
- Example: P(CH₃)₃O + PhSiH₃ → P(CH₃)₃ + PhSiH₂OH
-
Hydrosilylation: It participates in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts .
- Example: Hydrosilylation of α,β-unsaturated carbonyl compounds to give allyl alcohols.
-
Formation of Ate Complexes: this compound combines with caesium fluoride to form the ate complex [PhSiFH₃]⁻, which functions as a hydride donor .
Aplicaciones Científicas De Investigación
Phenylsilane has a wide range of applications in scientific research:
Mecanismo De Acción
Phenylsilane exerts its effects primarily through its ability to donate hydride ions (H⁻). This property makes it a valuable reducing agent in organic synthesis. The hydride donation mechanism involves the transfer of a hydride ion from this compound to the substrate, resulting in the formation of reduced products .
Comparación Con Compuestos Similares
Phenylsilane is unique among organosilanes due to its simple structure and versatile reactivity. Similar compounds include:
Toluene (C₆H₅CH₃): Structurally similar but lacks the silyl group.
Dithis compound (C₆H₅)₂SiH₂: Contains two phenyl groups attached to silicon.
Triethylsilane (C₂H₅)₃SiH: Contains three ethyl groups attached to silicon.
This compound’s uniqueness lies in its combination of a phenyl group with a silyl group, providing distinct reactivity and applications .
Propiedades
IUPAC Name |
phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARWUHTVGZSQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80731-82-4 |
Source


|
| Details | Compound: Phenylsilane homopolymer | |
| Record name | Phenylsilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80731-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
108.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-53-1 |
Source


|
| Record name | Phenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
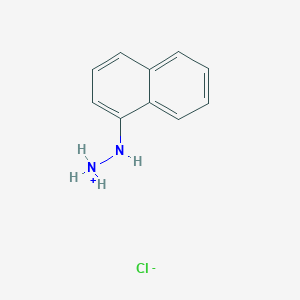
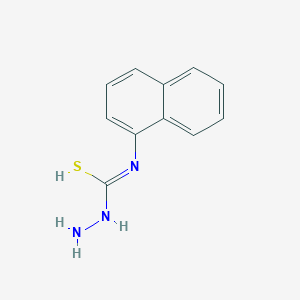
![3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B7724490.png)
